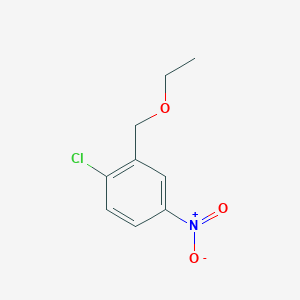
2-(3-Methylphenyl)quinoline-4-carbonyl chloride
説明
2-(3-Methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H12ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3-Methylphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with a carbonyl chloride group at the 4-position and a 3-methylphenyl group at the 2-position . The exact mass of the molecule is 281.0607417 g/mol .Physical And Chemical Properties Analysis
2-(3-Methylphenyl)quinoline-4-carbonyl chloride has a molecular weight of 281.74 g/mol . It has a complexity of 359 and a topological polar surface area of 30 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .科学的研究の応用
Medicinal Chemistry: Antimicrobial Agents
2-(3-Methylphenyl)quinoline-4-carbonyl chloride serves as a precursor in the synthesis of quinoline derivatives, which are known for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal medications .
Drug Discovery: Antimalarial Drugs
Quinoline compounds have a rich history in antimalarial drug development. The structural modification of quinoline-based molecules, including those derived from 2-(3-Methylphenyl)quinoline-4-carbonyl chloride, has led to the creation of potent antimalarial agents. These derivatives can be optimized for increased efficacy against Plasmodium parasites .
Synthetic Organic Chemistry: Catalysts and Reagents
In synthetic organic chemistry, 2-(3-Methylphenyl)quinoline-4-carbonyl chloride is utilized as a building block for complex molecules. It can act as a catalyst or reagent in various chemical reactions, aiding in the construction of diverse organic compounds with high precision and efficiency .
Industrial Chemistry: OLED Materials
Quinoline derivatives are integral to the manufacturing of organic light-emitting diode (OLED) materials. The electronic properties of these compounds make them suitable for use in the emissive layer of OLEDs, contributing to the development of advanced display and lighting technologies .
Photovoltaic Cells: Energy Harvesting
The photophysical characteristics of quinoline-based compounds, stemming from 2-(3-Methylphenyl)quinoline-4-carbonyl chloride, are explored for their application in photovoltaic cells. These compounds can serve as active layers in solar cells, converting sunlight into electrical energy with improved efficiency .
Proteomics Research: Protein-Protein Interaction Studies
In proteomics, 2-(3-Methylphenyl)quinoline-4-carbonyl chloride is used in the study of protein-protein interactions. Its derivatives can be tagged to proteins, allowing researchers to investigate the complex interplay between different proteins within the cellular environment .
特性
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-5-4-6-12(9-11)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMMUKVLNOTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241986 | |
| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-70-9 | |
| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)







amine](/img/structure/B1454245.png)
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)


